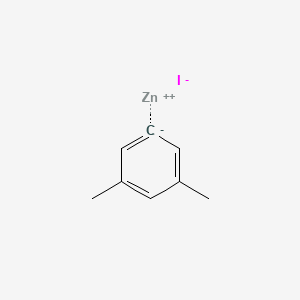

zinc;1,3-dimethylbenzene-5-ide;iodide

Description

Zinc oxide-eugenol (ZOE)-based pastes, often combined with iodoform (CHI₃) and calcium hydroxide (Ca(OH)₂), are widely used in pediatric endodontics for primary tooth pulpectomies. These materials, such as Endoflas (a mixture of zinc oxide, eugenol, iodoform, and calcium hydroxide) and Vitapex (calcium hydroxide-iodoform), balance antibacterial efficacy, biocompatibility, and resorption dynamics . The inclusion of iodoform enhances antimicrobial activity, while calcium hydroxide promotes bone regeneration and neutralizes acidic periapical environments . Zinc oxide provides structural stability, though pure ZOE resists resorption and may irritate periapical tissues .

Properties

Molecular Formula |

C8H9IZn |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

zinc;1,3-dimethylbenzene-5-ide;iodide |

InChI |

InChI=1S/C8H9.HI.Zn/c1-7-4-3-5-8(2)6-7;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 |

InChI Key |

BSYFSJQVIZBAMI-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C[C-]=C1)C.[Zn+2].[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;1,3-dimethylbenzene-5-ide;iodide typically involves the reaction of zinc with 1,3-dimethylbenzene in the presence of an iodide source. One common method is to react zinc dust with 1,3-dimethylbenzene and iodine under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the organozinc compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Zinc;1,3-dimethylbenzene-5-ide;iodide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form zinc oxide and other by-products.

Reduction: It can participate in reduction reactions, often acting as a reducing agent.

Substitution: The iodide ion can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like halides, cyanides, or amines can be used under appropriate conditions, often involving catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of organozinc compounds with different functional groups.

Scientific Research Applications

Organic Synthesis

Zinc iodide serves as an essential catalyst in organic chemistry. Its role is particularly significant in facilitating reactions that involve the formation of complex organic molecules.

Key Reactions

- Formation of Allenes : Zinc iodide catalyzes the conversion of alkynes to allenes, which are valuable intermediates in organic synthesis. This reaction typically proceeds through a mechanism involving the coordination of the alkyne to the zinc center, enhancing the electrophilic character of the substrate.

- Cross-Coupling Reactions : Zinc iodide is also used in cross-coupling reactions, such as the Sonogashira reaction, where it aids in forming carbon-carbon bonds. This application is vital for synthesizing pharmaceuticals and agrochemicals.

Data Table: Comparison with Other Zinc Compounds

| Compound Name | Formula | Key Features |

|---|---|---|

| Zinc Chloride | ZnCl₂ | Highly soluble; used as a dehydrating agent. |

| Zinc Bromide | ZnBr₂ | Similar solubility; acts as a catalyst. |

| Zinc Iodide | ZnI₂ | Soluble in water; facilitates organic reactions. |

Medical Imaging

Zinc iodide has been explored for its potential applications in medical imaging due to its high atomic number, which enhances contrast in imaging techniques.

Applications in Imaging Techniques

- X-ray Imaging : The compound's ability to absorb X-rays makes it suitable for use as a contrast agent in radiographic imaging. It improves the visibility of structures within the body, aiding in diagnostic procedures.

- Radioactive Tracers : Zinc iodide can be labeled with radioactive isotopes for use in positron emission tomography (PET) scans, providing detailed images of metabolic processes within tissues.

Therapeutic Potential

Research indicates that zinc iodide may possess antimicrobial properties and could be beneficial in pharmaceutical applications.

Case Studies and Findings

- A study demonstrated that zinc complexes exhibit higher antimicrobial activity compared to their free ligands. The formation of zinc complexes enhances their stability and bioactivity, making them promising candidates for developing new antimicrobial agents .

- Another investigation highlighted the importance of zinc ions in biological systems, emphasizing their role in cellular functions and potential therapeutic effects against various diseases .

Toxicological Studies

Research has shown that exposure to high concentrations of zinc iodide can lead to adverse health effects. For instance, studies indicated increased incidences of hepatic tumors in animal models exposed to elevated levels of zinc iodide over extended periods . This underscores the importance of handling this compound with care and implementing safety measures during its use.

Mechanism of Action

The mechanism by which zinc;1,3-dimethylbenzene-5-ide;iodide exerts its effects involves the interaction of the zinc center with various molecular targets. Zinc can act as a Lewis acid, facilitating reactions by stabilizing negative charges or activating substrates. The 1,3-dimethylbenzene moiety can participate in aromatic substitution reactions, while the iodide ion can act as a leaving group in nucleophilic substitution reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Clinical Success Rates

- Endoflas (ZO/iodoform/Ca(OH)₂) : Demonstrated 90% success over 18 months, outperforming iodoform-based pastes (71%) and matching ZOE (89–93%) . Its tri-component formula ensures sustained antimicrobial action and reduced reinfection risk.

- Vitapex (Ca(OH)₂/iodoform) : Achieved 100% success in some studies but dropped to 89% at 12 months in others, comparable to ZOE . Its rapid resorption limits long-term efficacy in teeth with delayed exfoliation.

- Zinc Oxide-Eugenol (ZOE): Success rates vary from 78.5% to 93.3%, with lower efficacy in teeth with preoperative root resorption (>1 mm resorption reduced success to 23.1%) .

- Iodoform Alone : Short-term success (84–100%) but high failure rates (29%) at 18 months due to intra-radicular resorption .

Antibacterial Performance

- Iodoform-Containing Pastes : Vitapex and pure iodoform reduced biofilm viability by 51% and 69%, respectively, after 30 days, outperforming ZOE (35%) .

- ZOE: Moderate antibacterial activity due to eugenol’s phenol derivative properties but less effective against anaerobic bacteria .

Resorption Characteristics

- Vitapex : Extraradicular resorption occurs within 1–2 months, preventing permanent tooth interference . However, premature intra-radicular resorption risks reinfection .

- Endoflas : Partial resorption of excess material without canal washout, balancing stability and safety .

Physicochemical Properties

- Endoflas : Alkaline pH (9.8) reduces inflammatory response and supports healing .

- ZOE : Sets into a rigid mass with pH ~7–8, risking periapical irritation if overfilled .

- Vitapex : High radiopacity and easy placement but lacks structural integrity for long-term obturation .

Data Tables

Table 1: Clinical Success Rates of Common Pulpectomy Materials

Table 2: Antibacterial Efficacy Against Biofilms (30-Day Exposure)

| Material | Biofilm Reduction | Key Components |

|---|---|---|

| Iodoform | 69% | CHI₃ |

| Vitapex | 51% | Ca(OH)₂ + CHI₃ |

| ZOE | 35% | ZnO + Eugenol |

| Endoflas | N/A | ZnO + Eugenol + CHI₃ + Ca(OH)₂ |

Clinical Recommendations

- Teeth with Intact Roots : Endoflas or ZOE are preferred for sustained efficacy .

- Teeth Near Exfoliation : Vitapex is ideal for rapid resorption and minimal retention .

- Infected Canals : Iodoform-containing pastes (Vitapex, Endoflas) resolve infections faster .

- Contraindications : Avoid ZOE in teeth with >1 mm root resorption due to high failure risk .

Q & A

Q. What are the most reliable methods for synthesizing zinc iodide, and how do their efficiencies compare?

Zinc iodide can be synthesized via:

- Direct reaction of zinc and iodine in a refluxing ether solvent, yielding high purity but requiring careful stoichiometric control .

- Double replacement reactions (e.g., ZnSO₄ + BaI₂ → ZnI₂ + BaSO₄), which avoid handling elemental iodine but introduce byproducts requiring filtration . Methodological Insight: Direct synthesis is preferred for purity (>95% yield), while double replacement is scalable but may require gravimetric validation of byproduct removal .

Q. How does the hygroscopic nature of ZnI₂ impact experimental storage and handling?

ZnI₂ readily absorbs water, forming hydrates that alter reactivity. To mitigate:

- Store in desiccators with anhydrous CaCl₂ .

- Use gloveboxes for moisture-sensitive reactions . Data Note: Hydration can increase mass by up to 18%, skewing stoichiometric calculations if unaccounted .

Q. What analytical techniques are recommended for quantifying zinc ions in ZnI₂ solutions?

- Complexometric titration with EDTA and calmagite indicator at pH 10 provides precise Zn²⁺ quantification (error margin ±1.5%) .

- Atomic absorption spectroscopy (AAS) offers higher sensitivity for trace analysis .

Advanced Research Questions

Q. How can electrolysis be optimized to decompose ZnI₂ into its elemental components?

Dissolve ZnI₂ in a polar solvent (e.g., water) and apply a DC voltage (6–12 V). Zinc deposits on the cathode, while iodine forms at the anode . Critical Parameters:

- Electrode material (platinum minimizes side reactions).

- Solvent conductivity (add KI to enhance ion mobility) .

Q. What experimental discrepancies arise in validating the stoichiometry of ZnI₂, and how are they resolved?

Q. How does ZnI₂ function as a catalyst in organic transformations, such as methanol-to-triptane conversion?

ZnI₂ acts as a Lewis acid, polarizing C–O bonds in methanol to facilitate C–C coupling. Key Data:

- Optimal catalytic activity at 150–200°C .

- Turnover frequency (TOF) of 0.45 s⁻¹ under anhydrous conditions .

Q. What methodologies address solubility challenges in ZnI₂-based reactions?

- Use aprotic solvents (e.g., THF) to prevent hydration .

- Refer to solubility tables: ZnI₂ solubility in ethanol is 430 g/L vs. 450 g/L in water .

Contradictions and Validation

Q. Why do some studies report mass imbalances in ZnI₂ synthesis, and how are these errors minimized?

- Common Errors : Incomplete reaction due to oversized zinc granules or iodine sublimation .

- Mitigation : Use zinc powder (<100 µm) and reflux in a sealed apparatus .

Q. How can reversible ZnI₂ decomposition be experimentally demonstrated to teach chemical equilibrium?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.